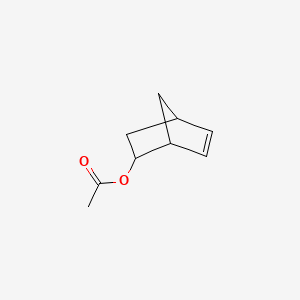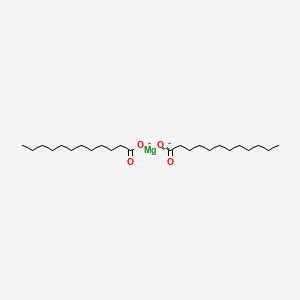
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of glycerophosphocholine, which is a class of phospholipids that are integral components of cell membranes. This compound is known for its involvement in cellular signaling and membrane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine typically involves the esterification of glycerol with hexadecanoic acid and tetradecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphoryl chloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler glycerophosphocholine derivatives.
Substitution: It can undergo substitution reactions where the alkyl or acyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various glycerophosphocholine derivatives, which have different biological and chemical properties .
Applications De Recherche Scientifique
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: This compound is involved in studies related to cell signaling, membrane dynamics, and lipid metabolism.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and as a drug delivery vehicle.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine involves its interaction with cell membranes and receptors. It acts as a signaling molecule by binding to specific receptors on the cell surface, initiating a cascade of intracellular events. These events include the activation of enzymes, modulation of ion channels, and changes in gene expression. The molecular targets and pathways involved are primarily related to phospholipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
- 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
- 1-Hexadecyl-2-oleoyl-glycero-3-phosphocholine
- 1-Hexadecyl-2-arachidonoyl-glycero-3-phosphocholine
Comparison: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is unique due to its specific alkyl and acyl chain lengths, which influence its physical and chemical properties. Compared to similar compounds, it has distinct membrane fluidity and signaling capabilities. The presence of tetradecyl and hexadecyl chains provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various biological applications .
Propriétés
Numéro CAS |
74838-89-4 |
|---|---|
Formule moléculaire |
C38H80NO6P |
Poids moléculaire |
678 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H80NO6P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-33-42-36-38(37-45-46(40,41)44-35-32-39(3,4)5)43-34-31-29-27-25-23-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
Clé InChI |
TVRXFMQQHHGCSO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC |
Synonymes |
1,2-HTPC 1-hexadecyl-2-tetradecyl-glycero-3-phosphocholine 1-hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)









![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)


